molecular formula C24H28ClN3O4 B11138977 2-(6-chloro-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone

2-(6-chloro-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B11138977
M. Wt: 457.9 g/mol
InChI Key: HGZRDYJFIVWUGJ-UHFFFAOYSA-N
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Description

Trazodone , is a psychoactive compound primarily used as an antidepressant and anxiolytic medication. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: Trazodone can be synthesized through several methods, including:

    Indole Synthesis: The indole moiety is formed via a Fischer indole reaction, where 6-chloroindole reacts with an aldehyde or ketone.

    Piperazine Derivatization: The piperazine ring is introduced by reacting 4-(2,3,4-trimethoxybenzyl)piperazine with the indole intermediate.

    Ethyl Ketone Addition: The final step involves adding an ethyl ketone group to the piperazine ring.

Industrial Production:: Trazodone is industrially produced using optimized synthetic routes, ensuring high yield and purity.

Chemical Reactions Analysis

Trazodone undergoes various reactions:

    Oxidation: It can be oxidized to form its N-oxide metabolite.

    Reduction: Reduction of the ketone group yields the corresponding alcohol.

    Substitution: Trazodone can undergo nucleophilic substitution reactions at the chlorine atom or the piperazine nitrogen.

    Common Reagents: Reagents like sodium borohydride (for reduction) and acetic anhydride (for acetylation) are commonly used.

    Major Products: The N-oxide and reduced forms are significant metabolites.

Scientific Research Applications

Trazodone has diverse applications:

    Antidepressant: It modulates serotonin receptors, alleviating depression.

    Anxiolytic: Trazodone reduces anxiety by affecting neurotransmitter systems.

    Insomnia Treatment: Due to its sedative properties, it’s used for sleep disorders.

    Neuroprotection: Research explores its potential in neurodegenerative diseases.

Mechanism of Action

Trazodone’s mechanism involves:

    Serotonin Reuptake Inhibition: It blocks serotonin reuptake, increasing synaptic serotonin levels.

    Antagonism at 5-HT2A Receptors: This contributes to its antidepressant effects.

    Alpha-1 Adrenergic Blockade: Responsible for its sedative properties.

Comparison with Similar Compounds

Trazodone stands out due to its dual action as an antidepressant and sleep aid. Similar compounds include mirtazapine, nefazodone, and vilazodone.

Properties

Molecular Formula

C24H28ClN3O4

Molecular Weight

457.9 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C24H28ClN3O4/c1-30-21-7-5-18(23(31-2)24(21)32-3)15-26-10-12-27(13-11-26)22(29)16-28-9-8-17-4-6-19(25)14-20(17)28/h4-9,14H,10-13,15-16H2,1-3H3

InChI Key

HGZRDYJFIVWUGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl)OC)OC

Origin of Product

United States

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